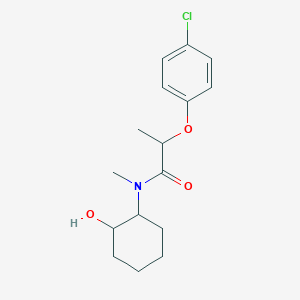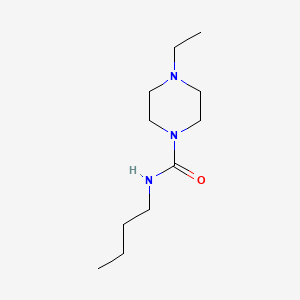
2-(4-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, also known as VDM-11, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to modulate the endocannabinoid system in the body.
作用机制
2-(4-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits. Endocannabinoids are known to play a role in pain regulation, inflammation, and anxiety, among other physiological processes.
Biochemical and Physiological Effects
Studies have shown that this compound has potential therapeutic benefits for a variety of conditions, including pain, inflammation, anxiety, and depression. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
实验室实验的优点和局限性
One of the advantages of using 2-(4-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide in lab experiments is that it is a selective inhibitor of FAAH, meaning that it specifically targets this enzyme without affecting other enzymes in the body. This makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, one limitation of using this compound is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide. One area of interest is its potential therapeutic applications for conditions such as pain, inflammation, anxiety, and depression. Another area of interest is its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, there is potential for the development of new and more effective FAAH inhibitors based on the structure of this compound.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide involves the reaction of 2-(4-chlorophenoxy)acetic acid with cyclohexylamine and methyl chloroformate. The resulting intermediate is then treated with sodium hydroxide to obtain the final product. The yield of the synthesis method is typically around 70%, making it a reliable and efficient method for producing this compound.
科学研究应用
2-(4-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been studied extensively for its potential therapeutic applications. It has been shown to modulate the endocannabinoid system by inhibiting FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are known to play a role in pain regulation, inflammation, and anxiety, among other physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-11(21-13-9-7-12(17)8-10-13)16(20)18(2)14-5-3-4-6-15(14)19/h7-11,14-15,19H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIDONYBEIMCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5418032.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5418047.png)
![[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetic acid](/img/structure/B5418049.png)

![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]methioninate](/img/structure/B5418063.png)
![2-ethyl-4-{1-[2-(2-fluorophenoxy)ethyl]-1H-imidazol-2-yl}pyrimidine](/img/structure/B5418078.png)
![4-benzyl-3-ethyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5418079.png)
![6-ethoxy-2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5418087.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5418090.png)
![4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B5418102.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5418107.png)
![N'-cyclohexyl-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5418113.png)